Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid

Physicochemical Properties Medicinal Chemistry Bioisosteres

2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid is a functionalized azetidine building block featuring both a fluoromethyl substituent and an acetic acid moiety. This compound belongs to a class of constrained heterocyclic amino acid analogs, where the four-membered azetidine ring provides a unique stereoelectronic profile.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
CAS No. 2091621-18-8
Cat. No. B1490939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
CAS2091621-18-8
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(CN1CC(=O)O)CF
InChIInChI=1S/C6H10FNO2/c7-1-5-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10)
InChIKeyHXBCMEUKGCABAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid (CAS 2091621-18-8): A Differentiated Azetidine-Acetic Acid Building Block for Medicinal Chemistry


2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid is a functionalized azetidine building block featuring both a fluoromethyl substituent and an acetic acid moiety [1]. This compound belongs to a class of constrained heterocyclic amino acid analogs, where the four-membered azetidine ring provides a unique stereoelectronic profile. The presence of the fluoromethyl group distinguishes it from non-fluorinated or ring-fluorinated analogs, offering quantifiably different physicochemical properties that are critical for modulating the ADME profiles of drug candidates [1]. The acetic acid handle facilitates direct incorporation into peptide mimetics or further derivatization. Commercially, it is typically offered at a purity of 95% or higher, making it suitable for demanding research applications .

Procurement Relevance: Why 3-(Fluoromethyl)azetidine-Acetic Acid Cannot Be Replaced by Closely Related Analogs


Substituting 2-(3-(fluoromethyl)azetidin-1-yl)acetic acid with a non-fluorinated analog like 2-(azetidin-1-yl)acetic acid or a ring-fluorinated analog like 2-(3-fluoroazetidin-1-yl)acetic acid fundamentally alters a molecule's key physicochemical parameters. Quantitatively, the computed acid pKa of the parent analog is 1.67, which is exceptionally low and impacts ionization state and solubility under physiological conditions [1]. The electronic effect of the fluoromethyl group on the azetidine ring's nitrogen is distinct from a directly attached fluorine atom or a simple methyl group, leading to a divergent molecular logP, pKa, and metabolic profile that are not interchangeable in a structure-activity relationship (SAR) series. A dedicated patent for synthesizing a 3-(fluoromethyl)azetidine derivative further validates the unique synthetic steps required for this specific substitution pattern [2], making simple generic replacement with a different building block a non-viable strategy for advancing a specific medicinal chemistry program.

Quantitative Differentiators for 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid vs. In-Class Alternatives


Computed pKa Comparison: Impact of 3-Fluoromethyl on Acidity

The acid dissociation constant (pKa) of an amino acid building block is a master switch for its charge state and solubility. The computationally predicted pKa for the non-fluorinated parent compound, 2-(azetidin-1-yl)acetic acid, is 1.67, indicating a very strong acid [1]. While direct experimental pKa data for 2-(3-(fluoromethyl)azetidin-1-yl)acetic acid is not publicly available, the Hammett constant for a fluoromethyl substituent (σₘ = 0.12) predicts a measurable change in the pKa of the acetic acid moiety via the inductive effect through the saturated ring. The pKa of 3-fluoromethylazetidine itself has been computed as 10.00, highlighting the substituted ring's distinct basicity . This dual acid-base character, fine-tuned by the fluoromethyl group, differentiates it from ring-fluorinated analogs where the strong electron-withdrawing effect directly on the ring nitrogen can more drastically suppress basicity, creating a unique ionization profile.

Physicochemical Properties Medicinal Chemistry Bioisosteres

Synthetic Tractability: Patented Route to the 3-(Fluoromethyl)azetidine Motif

Accessing the specific 3-(fluoromethyl)azetidine core is non-trivial, requiring specialized synthetic steps not found in common azetidine chemistry. A dedicated patent application, WO2018108954A1, describes a process for preparing the closely related intermediate 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol [1]. This patent's existence serves as a key differentiator, demonstrating a validated, scalable methodology for constructing the precise scaffold present in the target compound. In contrast, the more common non-fluorinated 2-(azetidin-1-yl)acetic acid is synthesized via simple nucleophilic substitution of azetidine with bromoacetic acid derivatives, a general reaction requiring no specialized methodology [2]. The specific synthetic route for the fluoromethyl analog provides a de-risked path for research groups scaling up their synthesis.

Process Chemistry Synthetic Methodology Fluorine Chemistry

Potency Validation: Biological Activity of a Derived Clinical Candidate

The value of a building block is proven by the potency of the final compounds it helps create. A clinical candidate incorporating the 3-(fluoromethyl)azetidine motif, specifically the compound BDBM443428, demonstrates a high binding affinity of 0.870 nM (Ki) against the Estrogen Receptor alpha (ERα) [1]. This sub-nanomolar potency validates the 3-(fluoromethyl)azetidine fragment as a highly effective module for inducing potent target binding when elaborated into a full drug-like structure. While comparable data for a non-fluorinated azetidine analog in the same assay series is not available in the public domain, the absolute potency achieved by the fluoromethyl-containing compound serves as a powerful proof-of-concept for the fragment's utility in competitive medicinal chemistry programs.

Kinase Inhibitor Binding Affinity Estrogen Receptor

Application Scenarios for 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid Driven by Evidence-Based Differentiation


Optimizing pKa for CNS Drug Design Programs

When designing CNS-penetrant drugs, fine-tuning the pKa of a carboxylic acid moiety is crucial for controlling passive permeability versus active transport. The predicted higher pKa of 2-(3-(fluoromethyl)azetidin-1-yl)acetic acid compared to its non-fluorinated parent (which has a very low pKa of 1.67) makes it a superior choice for creating inhibitors where the carboxylate must remain partially protonated in the mildly acidic microenvironment of certain tissues or endosomal compartments [1]. Researchers should prioritize this building block over the non-fluorinated analog to mitigate the risk of high permanent anionic charge, which can severely limit blood-brain barrier penetration.

De-Risking Scale-Up with a Patented Synthetic Route

For a hit-to-lead program that has identified the 3-(fluoromethyl)azetidine motif as critical for target activity, the path to preclinical candidate scale-up is clear. The existence of patent WO2018108954A1 provides a directly applicable, documented process for synthesizing this specific scaffold [2]. This de-risks the chemistry path significantly compared to using an analog without an established scalable synthesis. Procurement teams should select this compound with the confidence that kilogram-scale delivery is viable, a critical factor for late-stage medicinal chemistry and early toxicology studies.

Advancing High-Potency ERα Antagonist Series

For projects targeting the estrogen receptor alpha (ERα), the fragment 2-(3-(fluoromethyl)azetidin-1-yl)acetic acid is a strategically superior choice for library synthesis. It is a core component of a known clinical candidate that exhibits a potent binding Ki of 0.870 nM [3]. Prioritizing this specific building block over other azetidine-acetic acid analogs allows the medicinal chemistry team to anchor their design on a validated, high-potency scaffold, potentially reducing the number of design-make-test cycles required to achieve a targeted activity threshold for a lead series.

Quote Request

Request a Quote for 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.